molecular formula C47H74O18 B13848317 Cynarasaponin H CAS No. 114006-82-5

Cynarasaponin H

Cat. No.: B13848317
CAS No.: 114006-82-5
M. Wt: 927.1 g/mol
InChI Key: YTPBUIWNJRGZFW-UHFFFAOYSA-N
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Description

Cynarasaponin H is a triterpene saponin, a class of organic compounds known for their glycosylated derivatives of triterpene sapogenins. These compounds are typically found in plants and are known for their diverse biological activities. This compound is derived from the artichoke plant, Cynara scolymus L., which belongs to the Asteraceae family .

Properties

IUPAC Name

6-[[4,4,6a,6b,11,11,14b-heptamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H74O18/c1-42(2)14-16-47(41(59)65-39-34(56)30(52)29(51)24(19-48)61-39)17-15-45(6)21(22(47)18-42)8-9-26-44(5)12-11-27(43(3,4)25(44)10-13-46(26,45)7)62-40-36(32(54)31(53)35(63-40)37(57)58)64-38-33(55)28(50)23(49)20-60-38/h8,22-36,38-40,48-56H,9-20H2,1-7H3,(H,57,58)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPBUIWNJRGZFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(CO7)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H74O18
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

927.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114006-82-5
Record name Cynarasaponin H
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039419
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cynarasaponin H involves the extraction of saponins from the artichoke plant. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Cynarasaponin H undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Cynarasaponin H has a wide range of scientific research applications:

    Chemistry: It is used in the study of triterpene saponins and their chemical properties.

    Biology: It is studied for its biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: this compound is researched for its potential therapeutic effects, including hepatoprotective and anti-cancer properties.

    Industry: It is used in the development of functional foods and nutraceuticals.

Mechanism of Action

Cynarasaponin H exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cynarasaponin H is unique due to its specific glycosidic structure and its potent biological activities, making it a valuable compound for various scientific research applications .

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